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  • Product: rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis
  • CAS: 1601064-92-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical Structure and Physicochemical Properties of cis-2,6-Dimethylmorpholine-4-carboxamide

Executive Summary As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. One such privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. One such privileged scaffold is cis-2,6-dimethylmorpholine-4-carboxamide (commercially cataloged under CAS 1601064-92-9). This whitepaper provides an in-depth analysis of its structural nuances, physicochemical profile, mechanistic utility in drug design, and self-validating protocols for its synthesis and characterization.

Chemical Identity & Stereochemical Nuances

A critical point of confusion in commercial chemical databases is the frequent listing of this compound as rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide [1]. To ensure scientific integrity, we must deconstruct this nomenclature.

The (2R,6S) configuration inherently dictates a cis relationship between the two methyl groups on the morpholine ring. Because the molecule possesses an internal plane of symmetry ( σ ) bisecting the nitrogen and oxygen atoms, the (2R,6S) isomer is perfectly superimposable on its mirror image (2S,6R). Therefore, it is a meso compound and is strictly achiral.

The prefix "rac-" (racemic) is a database artifact and chemically redundant; meso compounds do not possess enantiomers to form a racemate. The correct, unambiguous designation is cis-2,6-dimethylmorpholine-4-carboxamide. Understanding this symmetry is not merely an academic exercise—it is the cornerstone of its predictable behavior in biological systems and its self-validating analytical characterization.

Physicochemical Profiling

The physicochemical properties of a building block dictate its behavior in both synthetic workflows and biological assays. The data below summarizes the core metrics of cis-2,6-dimethylmorpholine-4-carboxamide.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₇H₁₄N₂O₂Defines the fundamental atomic composition.
Molecular Weight 158.20 g/mol Low MW makes it an excellent fragment (Rule of 3 compliant) for lead generation.
Stereochemistry cis (meso, 2R,6S)Ensures a conformational lock; both methyls sit in stable equatorial positions.
Topological Polar Surface Area ~ 55.4 ŲOptimal for membrane permeability, balancing aqueous solubility and lipophilicity.
Hydrogen Bond Donors 1 (NH₂ group)Facilitates key directional interactions with kinase/receptor hinge regions.
Hydrogen Bond Acceptors 2 (C=O, Ether O)Enhances aqueous solubility and target binding affinity.

Mechanistic Role in Drug Design

The cis-2,6-dimethylmorpholine moiety is heavily utilized in modern pharmacology, most notably in Hedgehog signaling pathway inhibitors like Sonidegib (Odomzo) [2] and broad-spectrum antiviral Cyclin G-associated kinase (GAK) inhibitors [3].

The Causality of the cis Preference: When the morpholine ring adopts its lowest-energy chair conformation, the cis configuration forces both methyl groups into equatorial positions. This dual-equatorial stance creates a stable, predictable steric boundary. Conversely, the trans isomer forces one methyl group into an axial position, leading to severe 1,3-diaxial interactions, rapid ring flipping, and a high entropic penalty upon target binding. By utilizing the cis isomer, drug developers minimize the energy required for the molecule to adopt its bioactive conformation, optimizing the fit within hydrophobic protein pockets (such as the transmembrane domain of the Smoothened receptor).

Hedgehog Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor (Inhibited by Hh) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) (Activated) PTCH1->SMO Releases Inhibition GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Morpholine-based SMO Inhibitor Inhibitor->SMO Blocks Target Target Gene Expression GLI->Target Promotes

Caption: Hedgehog pathway and the inhibitory role of morpholine-based SMO antagonists.

Synthetic Methodology & Self-Validating Protocol

The synthesis of cis-2,6-dimethylmorpholine-4-carboxamide relies on the nucleophilic addition of the secondary amine to in situ generated isocyanic acid. This protocol is designed as a self-validating system: the reaction's progress is visually and chemically confirmed by the phase change of the product.

Step-by-Step Methodology

Reagents:

  • cis-2,6-Dimethylmorpholine (1.0 eq, Starting Material)

  • Potassium cyanate (KOCN) (1.5 eq)

  • Glacial acetic acid (1.2 eq)

  • Deionized water

Procedure:

  • Preparation of the Amine Solution: Dissolve cis-2,6-dimethylmorpholine (10 mmol) in 15 mL of deionized water.

    • Causality: Water is the optimal solvent as it dissolves KOCN and accommodates the highly polar urea product, facilitating later precipitation.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add glacial acetic acid (12 mmol) dropwise.

    • Causality: The acidic environment is required to protonate the cyanate anion. Strict temperature control prevents the exothermic degradation of the reagents.

  • In Situ Electrophile Generation: Dissolve KOCN (15 mmol) in 5 mL of water and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: KOCN reacts with acetic acid to form isocyanic acid (HN=C=O). Slow addition prevents the accumulation and subsequent polymerization of the unstable isocyanic acid.

  • Nucleophilic Addition: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

    • Self-Validation: As the basic secondary amine reacts to form the neutral urea product, the solubility profile changes drastically. The successful formation of the product is validated by its spontaneous precipitation from the aqueous layer as a white solid.

  • Isolation & Purification: Isolate the precipitate via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >99% purity.

Synthesis A cis-2,6-Dimethylmorpholine (Starting Material) B Acidic Aqueous Medium (HCl or AcOH, 0-5 °C) A->B C Potassium Cyanate (KOCN) Addition B->C D Nucleophilic Addition (Urea Formation) C->D E Precipitation & Filtration D->E F cis-2,6-Dimethylmorpholine- 4-carboxamide (Product) E->F

Caption: Workflow for the chemical synthesis of cis-2,6-dimethylmorpholine-4-carboxamide.

Analytical Characterization Protocol

To ensure absolute trustworthiness in the synthesized batch, the analytical protocol must exploit the molecule's inherent symmetry.

Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6)

The self-validating nature of the NMR analysis lies in the meso configuration. Because the C2 and C6 positions are chemically equivalent due to the plane of symmetry:

  • Methyl Protons: The two methyl groups will resonate as a single doublet (integrating to 6H) around 1.0–1.2 ppm. If the sample were the trans isomer (which lacks this symmetry), two distinct methyl signals would be observed.

  • Primary Amide: The NH₂ protons will appear as a broad singlet (2H) around 5.8–6.0 ppm, which will disappear upon D₂O exchange, confirming the successful formation of the carboxamide.

High-Performance Liquid Chromatography (HPLC)

For chromatographic validation, a reversed-phase C18 column is employed using a water/acetonitrile gradient with 0.1% TFA.

  • Self-Validation: The conversion of the basic secondary amine (starting material) to the neutral urea (product) significantly alters its ionization state. Under acidic conditions, the starting material is protonated and elutes rapidly. The neutral carboxamide product interacts much more strongly with the hydrophobic stationary phase, resulting in a distinct, predictable rightward shift in retention time.

Conclusion

cis-2,6-Dimethylmorpholine-4-carboxamide is far more than a simple catalog chemical; it is a structurally locked, highly predictable pharmacophore building block. By understanding the causality behind its meso stereochemistry and leveraging self-validating synthetic and analytical protocols, drug development professionals can confidently integrate this moiety into advanced therapeutic pipelines.

References

  • Title: Generic Odomzo Availability & Release Date Source: Drugs.com URL: [Link]

  • Title: Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity Source: PMC - National Institutes of Health URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Method Development for the Stereochemical Analysis of rac-(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide

Executive Summary The 2,6-dimethylmorpholine scaffold is a highly privileged pharmacophore frequently incorporated into modern therapeutics, including kinesin spindle protein (KSP) inhibitors[1], DYRK1A inhibitors for Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,6-dimethylmorpholine scaffold is a highly privileged pharmacophore frequently incorporated into modern therapeutics, including kinesin spindle protein (KSP) inhibitors[1], DYRK1A inhibitors for Type 1 Diabetes[2], and broad-spectrum antiviral GAK inhibitors[3].

In drug development, the spatial orientation of this moiety is critical. For instance, in the development of DYRK1A inhibitors, sterically bulky morpholine derivatives can clash with protein binding pockets; however, specific stereoisomers of dimethylmorpholine successfully maintain target affinity while mitigating hERG channel liabilities[2]. Similarly, the stereochemistry of 2,6-dimethylmorpholine profoundly impacts GAK binding affinity, with cis and trans diastereomers exhibiting distinct pharmacological profiles[3]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed specifically to resolve and quantify the cis isomer from crude synthetic mixtures.

Stereochemical Context & Analytical Causality

Decoding the Nomenclature

The nomenclature "rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide" is frequently encountered in industrial synthesis logs, though it contains a stereochemical contradiction. The (2R,6S) configuration denotes the cis-isomer, which possesses an internal plane of symmetry and is therefore an achiral meso compound. The "rac" prefix in this context is industrial shorthand referring to the crude synthetic mixture containing both the target meso (cis) product and the racemic trans ((2R,6R) and (2S,6S)) byproducts.

Chromatographic Strategy: Why PFP over C18?

Historically, analytical methods for these derivatives have utilized standard C18 columns with simple gradient elution (e.g., 5% to 100% acetonitrile with 0.1% TFA)[1]. However, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, which often fail to provide baseline resolution for closely related diastereomers.

To achieve superior resolution, this method employs a Pentafluorophenyl (PFP) Core-Shell column. The causality behind this choice lies in orthogonal retention mechanisms: PFP phases offer shape selectivity, dipole-dipole interactions, π

π interactions, and enhanced hydrogen bonding. Because the cis and trans isomers have identical masses and polarities but differ in their 3D spatial footprints, the shape selectivity of the rigid fluorinated ring on the PFP phase easily discriminates between the diastereomers, ensuring baseline resolution.

Stereochemical_Logic Mix Crude Synthesis Mixture (cis & trans isomers) PFP PFP Stationary Phase (Shape Selectivity) Mix->PFP Cis cis-Isomer (meso) Target Analyte PFP->Cis Stronger Retention Trans trans-Isomers (racemic) Impurities PFP->Trans Weaker Retention Quant Accurate Quantitation & Purity Profiling Cis->Quant Trans->Quant

Logical flow of diastereomeric separation utilizing PFP shape selectivity.

Quantitative Data & Method Parameters

The following tables summarize the physico-chemical properties of the analyte and the optimized chromatographic parameters required to execute this method.

Table 1: Analyte Properties

Parameter Detail
Analyte cis-2,6-Dimethylmorpholine-4-carboxamide
Stereochemistry meso (2R,6S)
Chemical Formula C7H14N2O2
Molecular Weight 158.20 g/mol

| Detection Moiety | Carboxamide (UV active at low wavelengths) |

Table 2: Optimized Chromatographic Conditions

Parameter Setting
Column Core-Shell PFP, 100 × 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm

| Injection Volume | 5.0 µL |

Table 3: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 40 60
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Table 4: System Suitability Requirements (Self-Validation) | Parameter | Acceptance Criteria | | :--- | :--- | | Retention Time (cis) | ~6.5 min (± 0.2 min) | | Resolution (cis vs trans) | Rs​≥2.0 (Baseline resolution) | | Tailing Factor ( Tf​ ) | ≤1.5 | | Theoretical Plates ( N ) | >10,000 | | Injection Precision | ≤2.0% RSD (n=5 injections) |

Step-by-Step Execution Protocol

This protocol is designed as a self-validating system. By incorporating a resolution standard and strict system suitability criteria, the method proves its own efficacy prior to sample analysis.

HPLC_Workflow S1 Step 1: Mobile Phase Preparation S2 Step 2: Sample & Diluent Optimization S1->S2 S3 Step 3: Gradient Execution S2->S3 S4 Step 4: System Suitability Validation S3->S4

Step-by-step HPLC method execution and self-validation workflow.

Step 1: Mobile Phase Preparation

Causality: Formic acid (0.1% v/v) is added to both the aqueous and organic phases. The resulting low pH (~2.7) ensures the carboxamide moiety remains fully neutral and suppresses the ionization of any residual silanols on the column hardware. This prevents secondary ion-exchange interactions, which are the primary cause of peak tailing.

  • Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of MS-grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of MS-grade Formic Acid. Mix thoroughly and degas.

Step 2: Preparation of Standards

Causality: Samples must be dissolved in a diluent that closely matches the initial gradient conditions (95:5 Water:Acetonitrile). Injecting samples in a strong solvent (like 100% Acetonitrile or Methanol) will cause the analyte to travel down the column before mixing with the mobile phase, resulting in severe peak broadening and loss of diastereomeric resolution.

  • Diluent Preparation: Prepare a mixture of 90% Water and 10% Acetonitrile.

  • Resolution Standard: Weigh 10.0 mg of the crude rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide mixture (containing both cis and trans isomers). Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL solution. Vortex until fully dissolved.

  • Sample Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC vials to protect the 2.6 µm core-shell column from particulate fouling.

Step 3: Chromatographic Execution & Self-Validation
  • Equilibration: Purge the HPLC lines and equilibrate the PFP column at 5% B for a minimum of 15 column volumes (approx. 15 minutes at 1.0 mL/min) until the baseline is stable.

  • Blank Injection: Inject 5.0 µL of the diluent to confirm the absence of ghost peaks or carryover at the expected retention times (~6.5 minutes).

  • System Suitability Test (SST): Inject the Resolution Standard five times.

  • Validation Check: Analyze the chromatogram. You must observe two distinct peaks representing the trans isomers (which elute slightly earlier due to weaker shape-based retention) and the cis isomer. Confirm that the Resolution ( Rs​ ) between these peaks is ≥2.0 . If Rs​<2.0 , verify the column temperature and ensure the dead volume in the HPLC system is minimized.

  • Sample Analysis: Once the SST passes, proceed with injecting the unknown analytical samples.

References

  • Substituted pyrazole and triazole compounds as ksp inhibitors (US20100034813A1).
  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 . Journal of Medicinal Chemistry.[Link]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity . PubMed Central (PMC).[Link]

Sources

Application

1H and 13C NMR spectroscopy reference data for rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis

An in-depth application note and protocol for the structural characterization of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis using Nuclear Magnetic Resonance (NMR) spectroscopy. Stereochemical Framework & Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the structural characterization of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Framework & Spectroscopic Causality

To accurately interpret the NMR spectra of cis-2,6-dimethylmorpholine-4-carboxamide, one must first deconstruct its stereochemical nuances. While often labeled in compound libraries as "rac-(2R,6S)" to denote the relative stereochemistry, the cis-isomer is technically a meso compound[1]. It possesses an internal plane of symmetry passing through the nitrogen and oxygen atoms, rendering the (2R,6S) configuration superimposable on its mirror image.

Conformational Causality in NMR: In solution, the morpholine ring adopts a stable chair conformation. To minimize 1,3-diaxial steric strain, both methyl groups at the C2 and C6 positions occupy equatorial positions. This conformational locking dictates the proton splitting patterns observed in the 1 H NMR spectrum[2]:

  • Axial-Axial Coupling: The protons at C3 and C5 (adjacent to the nitrogen) split into distinct axial ( Hax​ ) and equatorial ( Heq​ ) environments. The Hax​ protons exhibit a large trans-diaxial coupling constant ( 3Jaa​≈10.5 Hz) with the axial methine protons at C2/C6, and a large geminal coupling ( 2J≈12.5 Hz).

  • Equatorial-Axial Coupling: Conversely, the Heq​ protons at C3/C5 only exhibit a small equatorial-axial coupling ( 3Jea​≈2.5 Hz) alongside the geminal coupling.

Observing these specific J -values is the definitive, self-validating proof that the synthesized molecule is the cis (equatorial-equatorial) isomer rather than the trans (axial-equatorial) isomer.

Quantitative NMR Reference Data

The following reference data is synthesized from the core cis-2,6-dimethylmorpholine scaffold[2] and standard morpholine-4-carboxamide shifts[3], acquired at 298 K.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
2-CH 3​ , 6-CH 3​ 0.97d6.26HEquatorial methyls
3-H ax​ , 5-H ax​ 2.25dd12.5, 10.52HAxial N-CH 2​ protons
2-H ax​ , 6-H ax​ 3.45m-2HAxial O-CH methine protons
3-H eq​ , 5-H eq​ 3.65dd12.5, 2.52HEquatorial N-CH 2​ protons
4-NH 2​ 6.05br s-2HCarboxamide (urea) protons

Table 2: 13 C NMR Data (101 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment
2-CH 3​ , 6-CH 3​ 19.1CH 3​ (+)Methyl carbons
C3, C5 48.5CH 2​ (-)N-CH 2​ carbons
C2, C6 71.8CH (+)O-CH carbons
C=O 158.5C (Quaternary, null)Urea carbonyl carbon

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, the following protocol incorporates internal validation checkpoints.

Solvent Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . Primary ureas (like the carboxamide group) undergo rapid proton exchange with trace moisture in chloroform, often broadening the -NH 2​ signal into the baseline. DMSO acts as a strong hydrogen-bond acceptor, slowing the chemical exchange rate and allowing the -NH 2​ protons to appear as a distinct, quantifiable broad singlet[4].

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh exactly 15–20 mg of the analyte.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to prevent magnetic field distortion.

  • System Suitability & Validation (Critical Step):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO ( 2 H resonance at 2.50 ppm).

    • Perform automated or manual shimming (Z, Z2, Z3 gradients).

    • Validation Check: Acquire a rapid 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless FWHM < 1.0 Hz. This ensures the magnetic field is sufficiently homogenous to resolve the critical 2.5 Hz equatorial-axial coupling.

  • Data Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 15 ppm.

    • 13 C NMR: 512–1024 scans (depending on probe sensitivity), D1 of 2.0 seconds, complete 1 H decoupling (WALTZ-16).

    • DEPT-135: Acquire to differentiate CH 3​ /CH (positive phase) from CH 2​ (negative phase) to validate the C3/C5 vs. C2/C6 assignments.

  • Data Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Phase the spectrum manually and apply a polynomial baseline correction.

    • Reference the spectrum using the residual DMSO quintet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).

NMR_Workflow cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition N1 Weigh 15-20 mg Analyte N2 Dissolve in 0.6 mL DMSO-d6 + TMS N1->N2 N3 Lock & Shim (Validate TMS < 1Hz) N2->N3 Transfer to Magnet N4 Probe Tuning & Matching N3->N4 N5 1D Experiments (1H, 13C, DEPT) N4->N5 Initiate Run N6 2D Experiments (COSY, HSQC) N5->N6

Figure 1: Self-validating NMR sample preparation and data acquisition workflow.

Biological Application Context: CNS Drug Development

Beyond structural characterization, the morpholine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) drug development[5]. The morpholine ring enhances blood-brain barrier (BBB) permeability, while the carboxamide group serves as a potent hydrogen bond donor/acceptor for target engagement[5].

Recent applications of this specific scaffold include the development of neuroprotective agents targeting the Keap1-Nrf2-TXNIP signaling pathway [5]. By inhibiting the Keap1-Nrf2 interaction, these derivatives prevent the cytosolic degradation of Nrf2, allowing it to translocate to the nucleus and activate antioxidant response elements (ARE), which is a critical mechanism for combating oxidative stress in neurodegenerative diseases like Alzheimer's[5].

Pathway M Morpholine-4-carboxamide Derivative K Keap1-Nrf2 Complex (Cytosolic Degradation) M->K Inhibits Keap1 Interaction N Nuclear Translocation of Free Nrf2 K->N Stabilizes Nrf2 A Antioxidant Response Element (ARE) Binding N->A Transcriptional Activation T TXNIP Downregulation (Neuroprotection) A->T Modulates Target Genes

Figure 2: Modulation of the Keap1-Nrf2-TXNIP pathway by morpholine-4-carboxamides.

References

  • PubChem Compound Summary for CID 641500, cis-2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved March 26, 2026, from[Link]

  • PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas. MDPI Molecules. Retrieved March 26, 2026, from[Link]

  • Method for purifying cis-2, 6-dimethyl morpholine (Patent CN110950818B). Google Patents.

Sources

Method

Application Note: Strategic Integration of rac-(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide, cis in Lead Optimization

Executive Summary The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to modulate physicochemical properties such as aqueous solubility and basicity ()[1]. However, unsubstitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to modulate physicochemical properties such as aqueous solubility and basicity ()[1]. However, unsubstituted morpholines frequently present significant liabilities, including rapid CYP450-mediated oxidation, high off-target hERG channel affinity, and susceptibility to P-glycoprotein (P-gp) efflux.

Mechanistic Rationale: The Causality of the cis-2,6-Dimethyl Substitution

Overcoming P-glycoprotein (P-gp) Efflux

High P-gp efflux limits oral bioavailability and central nervous system (CNS) penetrance. In the optimization of spiroindolinone-based Tankyrase inhibitors for colon cancer, replacing a standard morpholine with a 2,6-dimethylmorpholine moiety dramatically decreased the P-gp efflux ratio from 7.8 to an optimal 1.0 ()[2]. Causality: The geminal methyl groups project steric bulk that physically disrupts the binding interactions within the highly promiscuous P-gp substrate pocket.

Mitigating hERG Liability

Cardiotoxicity via hERG potassium channel inhibition is a primary cause of late-stage clinical attrition. During the development of DYRK1A inhibitors for Type 1 Diabetes, the introduction of the sterically bulky dimethylmorpholine group created a spatial clash within the hERG channel pore ()[3]. Causality: The conformational restriction of the cis-isomer prevents the basic nitrogen from aligning optimally with the tyrosine residues in the hERG central cavity, significantly reducing cardiotoxicity risks while maintaining low-nanomolar target potency.

Preserving Target Affinity & Reducing Cost

The cis stereochemistry ensures a stable chair conformation. Utilizing the racemic cis mixture avoids the high costs associated with enantiopure building blocks while retaining potent kinase affinity, as demonstrated in the synthesis of broad-spectrum antiviral GAK inhibitors ()[4].

PK_Optimization A Unsubstituted Morpholine (High Efflux & Toxicity) B rac-(2R,6S)-2,6-dimethylmorpholine- 4-carboxamide A->B Structural Edit C Steric Shielding & Conformational Lock B->C Mechanism D Optimized Lead (Low Efflux, High Safety) C->D Outcome

Fig 1: PK optimization pathway using cis-2,6-dimethylmorpholine derivatives.

Quantitative Profiling

The following table synthesizes the phenotypic impact of transitioning from an unsubstituted morpholine to a cis-2,6-dimethylmorpholine architecture across standard drug discovery assays.

Pharmacokinetic PropertyUnsubstituted Morpholinecis-2,6-DimethylmorpholineMechanistic Causality
P-gp Efflux Ratio (MDCK) High (e.g., 7.8)Low (e.g., 1.0)Equatorial methyls sterically clash with the P-gp binding pocket.
hERG Inhibition (IC₅₀) Potent (< 1 µM)Weak (> 10 µM)Conformational restriction prevents alignment in the hERG pore.
Microsomal Stability (t₁/₂) Short (< 15 min)Prolonged (> 60 min)Methyl groups block CYP-mediated α-oxidation at C2/C6 positions.
Kinase Target Affinity (Kₒ) HighHigh (Maintained)The 4-carboxamide group acts as a directed hydrogen-bond donor/acceptor.

Synthetic Integration Workflow

The 4-carboxamide group of this building block functions as a primary urea, making it an excellent nucleophile for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amidation) with aryl halides. This generates an unsymmetrical aryl urea—a privileged linkage found in numerous FDA-approved kinase inhibitors (e.g., Sorafenib).

Synthesis_Workflow S1 1. Reagent Prep (Dry Dioxane, N2) S2 2. Catalyst Activation (Pd2(dba)3 + Xantphos) S1->S2 S3 3. C-N Cross-Coupling (100°C, 12h) S2->S3 S4 4. In-Process Control (LC-MS Validation) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Fig 2: Self-validating Pd-catalyzed N-arylation workflow for urea synthesis.

Protocol 1: Self-Validating Palladium-Catalyzed N-Arylation

Objective: Couple rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis to an aryl bromide lead scaffold. Causality: Xantphos is selected as the ligand due to its wide bite angle (111°), which accelerates the reductive elimination of the sterically hindered urea product while suppressing off-target β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Atmospheric Control: Evacuate the flask and backfill with ultra-pure N₂ (repeat for 3 cycles). Causality: Pd(0) species are highly sensitive to oxidation; strict anaerobiosis prevents premature catalyst deactivation.

  • Reaction Initiation: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Stir vigorously at 100°C for 12 hours.

  • Self-Validation Checkpoint (In-Process LC-MS): At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, filter, and analyze via LC-MS.

    • Validation Criteria: The assay is validated if the intermediate oxidative addition complex is absent and the product mass [M+H]⁺ is the dominant peak. If unreacted aryl bromide remains >50%, the catalytic cycle has stalled; inject an additional 0.02 eq of Pd₂(dba)₃.

  • Workup: Cool the mixture to room temperature. Filter through a tightly packed pad of Celite to remove insoluble inorganic salts (Cs₂CO₃) and precipitated Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the target compound via flash column chromatography (Silica gel, utilizing a gradient of EtOAc in Hexanes).

Pharmacokinetic Validation Systems

To confirm that the structural modification successfully optimized the pharmacokinetic profile, the compound must be evaluated in a highly controlled biological system.

Protocol 2: Self-Validating In Vitro P-gp Efflux Assay

Objective: Verify the mitigation of P-gp efflux liability using an MDCK-MDR1 transwell system. Causality: Measuring bidirectional permeability across an MDCK-MDR1 monolayer isolates the specific contribution of the P-glycoprotein transporter, allowing for the direct calculation of the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days until tight junctions are fully established.

  • Self-Validation Checkpoint 1 (Monolayer Integrity): Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Validation Criteria: Proceed only if TEER > 250 Ω·cm². Causality: Values below this threshold indicate leaky tight junctions, which allow paracellular diffusion and will yield false-negative efflux ratios.

  • Dosing: Prepare 10 µM solutions of the synthesized compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment.

  • Internal Controls: Run Digoxin (a known, strong P-gp substrate) and Propranolol (a high-permeability, non-substrate) in parallel wells.

  • Incubation & Sampling: Incubate the plates at 37°C with 5% CO₂. Sample 50 µL from the receiver chambers at exactly 60 and 120 minutes.

  • Self-Validation Checkpoint 2 (Quantification): Analyze samples via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

    • Validation Criteria: The assay run is strictly validated only if the Digoxin ER > 3.0 and the Propranolol ER < 1.5. A successful lead optimization for the target compound is defined as an ER ≤ 2.0.

References

  • Mizutani, A., et al. (2020). "Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer." Journal of Medicinal Chemistry.[Link]

  • Liu, Y., et al. (2020). "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry.[Link]

  • De Jonghe, S., et al. (2018). "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity." European Journal of Medicinal Chemistry.[Link]

  • Rupak, K., et al. (2016). "Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance." International Journal of Chemical Sciences.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4457726, N-(2-Chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide." PubChem.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis .

Structurally, this compound is a meso-morpholine derivative where the secondary amine (position 4) is functionalized with a carboxamide group. This specific N–C(=O)–NH₂ linkage classifies the molecule as a urea derivative . Urea derivatives are notorious in drug development for their poor aqueous solubility, which is driven by highly planar conformations and robust intermolecular hydrogen-bonding networks that result in exceptionally high crystal lattice energies[1].

The following guide provides field-proven, self-validating methodologies to overcome these solubility barriers for both in vitro and in vivo applications.

Part 1: Diagnostic Workflow

G Start Low Aqueous Solubility rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide Profile Chemical Profiling: Non-ionizable Urea Derivative Start->Profile pH pH Adjustment (Ineffective due to pKa) Profile->pH pKa < 0 Assay Determine Application Type Profile->Assay Proceed to Formulation InVitro In Vitro Assays (Biochemical/Cellular) Assay->InVitro InVivo In Vivo / Preclinical (PK/PD Dosing) Assay->InVivo Cosolvent Cosolvency & Micelles (DMSO + Tween 80) InVitro->Cosolvent Max 1% DMSO Formulation Advanced Formulation (HP-β-CD or ASD) InVivo->Formulation Avoid toxicity

Solubility troubleshooting workflow for non-ionizable urea derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does adjusting the buffer pH fail to improve the solubility of this compound? A: Unlike standard aliphatic amines, the morpholine nitrogen in this compound is part of a urea moiety. The delocalization of the nitrogen's lone pair into the adjacent carbonyl group severely reduces its basicity, rendering the compound essentially non-ionizable in standard physiological pH ranges (pH 1–10)[1]. Therefore, traditional pH adjustment or in situ salt formation strategies will not yield any significant solubility enhancement[2].

Q2: My compound precipitates when diluting a DMSO stock into the aqueous assay buffer. How can I prevent this for in vitro assays? A: Precipitation upon aqueous dilution is a hallmark issue for hydrophobic urea-based compounds[3]. To resolve this:

  • Optimize DMSO Concentration: Keep the final DMSO concentration below 1% to avoid solvent-induced artifacts in biological assays, but ensure intermediate dilution steps do not cross the supersaturation threshold[3].

  • Utilize Micellar Solubilization: Add a non-ionic surfactant (e.g., 0.1% Tween 80 or Pluronic F-68) directly to the aqueous buffer before adding the DMSO stock. The surfactant micelles will sequester the hydrophobic morpholine core, preventing rapid nucleation and subsequent precipitation[4].

Q3: What is the recommended formulation strategy for in vivo pharmacokinetic (PK) dosing? A: For in vivo applications where organic solvents must be minimized due to toxicity, Cyclodextrin Inclusion Complexation is the gold standard[]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended because its hydrophobic cavity perfectly accommodates small cyclic systems like the 2,6-dimethylmorpholine core, while its hydrophilic exterior ensures bulk aqueous solubility without altering the drug's covalent structure[][6].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-evaporation Method)

Causality: Co-evaporation forces the drug and cyclodextrin into close molecular proximity in a shared solvent system. As the solvent is removed, the high crystal lattice energy of the urea derivative is bypassed, trapping the hydrophobic guest within the cyclodextrin cavity to form a molecularly dispersed species[][6][7].

  • Dissolution: Dissolve equimolar amounts of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide and HP-β-CD in a co-solvent mixture of Methanol/Water (1:1 v/v) under continuous magnetic stirring at 25°C until a clear solution is achieved[7].

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 45°C. The slow, controlled removal of the solvent drives the inclusion of the morpholine moiety into the HP-β-CD cavity[6].

  • Drying & Milling: Dry the resulting solid in a vacuum desiccator for 24 hours to remove trace residual solvent. Mill the solid and pass it through a 60-mesh sieve to ensure uniform particle size[7].

  • Self-Validation Step: Re-dissolve a weighed portion of the generated complex in PBS (pH 7.4) and quantify the solubilized drug via HPLC. Compare this concentration against a simple physical mixture (PM) of the two raw powders. A successful complexation will show a non-linear, multi-fold increase in aqueous solubility compared to the PM[6][8].

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Converting the crystalline urea derivative into an amorphous state eliminates the thermodynamic barrier of the crystal lattice, significantly enhancing the apparent solubility limit and dissolution rate[9][10].

  • Matrix Selection: Select a hydrophilic polymer matrix, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC).

  • Mixing: Dissolve the compound and the polymer at a 1:3 (w/w) ratio in a volatile organic solvent (e.g., Ethanol or Dichloromethane)[9].

  • Evaporation: Rapidly evaporate the solvent using a spray dryer or rotary evaporator. The rapid solvent depletion "freezes" the compound in its amorphous state, molecularly dispersed within the polymer matrix[9].

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The complete disappearance of sharp crystalline diffraction peaks (replaced by a broad "halo") validates the successful transition to an amorphous solid dispersion[6].

Part 4: Quantitative Data Summary

The table below summarizes the expected fold-increase in solubility based on the chosen formulation strategy, derived from standard behaviors of poorly soluble urea derivatives and BCS Class II/IV compounds.

Formulation StrategyExcipients UsedPrimary Mechanism of ActionExpected Solubility Enhancement
Buffer Only (Control) NoneN/ABaseline (1x)
Cosolvency 1% DMSO + BufferReduction of bulk solvent polarity5x – 10x[3]
Micellar Solubilization 0.5% Tween 80Surfactant micelle encapsulation10x – 50x[4]
Inclusion Complexation HP-β-CD (Equimolar)Host-guest cavity sequestration100x – 300x[][6]
Amorphous Solid Dispersion PVP or HPMCDisruption of crystal lattice energy50x – 200x[9][10]

References

  • [Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR] - humanjournals.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSoRtaPByva8HvIvPzicBo1gIrsHTq0oHs3pTgd1SYe47tWeSj9V0TTdQn5UpuLfLCsTGDt8gb-AxefOJsEQ-e0O2hsje1du37-UO_hxSFuPHGNqgcgTgxNd52-TunaFwn2eVT1BGeSoNBCe8bGkxEZHXJ5Bb-HNrn8fqdeaGKTAxM_IFjz60ZGRm3lneD_D5Exe04LEyk4IdTgsJCgCcBXq6LiYzCeYLmJC5Y4flD88Kge9Ipayz5fvQv5Sdm1aihZFuL8WPMKzZbtjNhDHfTE7e9L8qzNom_IvA8rbiR9hNtGQ==]
  • [Technologies to Counter Poor Solubility Issues: A Review] - rjptonline.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-575RdknVcuZPVwkLP9AcCpBc0b9womRjMPhahof0uSaA4RgM-wsqNwzP_Iy5FQQqwOICN_8DFAPvwZLjuSNYzvbEX2ZKda-ALYJqbnq6jOIYmU_S86yoQe6_R7FMYpdyCV-5Ot33UdY-dA2FYJHxddAk2FDGBkdxSw-I_gwp302igh1urydUex-gAOtC1KR-Gqfxf0zG7K4X8wy4ZtKOaRZloX2wydVxGylSdQ==]
  • [04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...] - gpsrjournal.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmj9h3lpBMfyAQcZ6O6HZcplJVuPFKbrZJcYx563OqvyJU5oivxI7gAb23UGLJV_7KhTFUKR7OvtqR8JjugE9f6oXA7tnKJN7aZ4oXYFapkYAgCvbVp2pBIUHOuyFYwmJ600jscQao9V2n3IEZfWcdS_sQEeSS0V-gorKG5onohwMz8DPuOMRgaqXUXZUREbfCXmEx4wT_w0TaJpZvpTV5RjloS8YZRf6Emd7EpV44TUtTZ3MGXyFd2P9IXmU1h4xnrMO6BQ6m]
  • [Cyclodextrin Solutions for API Solubility Boost - BOC Sciences] - bocsci.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8DcuCBbeMntt68ni-gQWk3mbu6QzBlmulHX0DcNxlJE3AWXPy1uYHBntuaFuZ0MeZMhFGVD8EtNZcOYWsc3gBQax5svIqXPk-3oVO67MZJ_qxhxli_aqaQDyVsyYMQcQUh5DFMEe2JHZrheaY93H2-EXIl9gyK6btTXivDkHXLR15sdxF_mYE5kb18kPlpw==]
  • [Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYm6Ynkt7WLVumGqgNRpc5RN3oloqBtU7ZFn9s3Nbu3-YCXBLpcBo3Qf7VJfRSN3G-zXAwxdEqjHtbUB1XUboVG1BT79K_Qwoo_3O1CF-5NNC06mFmVKq0CU4Lhl1eo3ECuYckBq_IDDn9bg==]
  • [BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms] - drug-dev.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHea__BT8-wgLrfJQ0pVzA2s5jZoN3EeSq73yllOpaB-PQcj5X8PYiQzGgzb6m4n42oQah6StB8VWhmKOjvZL8D3MSfBElcwzYoR0A7FkEL-osU7NZxRVfqaKQkmkCQe7CrunLBAi6e0sFZkkd0_ivn2TmKL-_yHboJT-5QcDvKwU7ShSDnAw16vu9hgMMQj3nMYlclapzXl3vd2Rz5l-CTvSE8XVF5RM0Tfr2XdNeceBo=]
  • [Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - MDPI] - mdpi.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU1S5RrCKBaTsKkiGFsYyp4kh4pGzIGOCcVdzlA1Cb08X0xWxRoAMpRnwi0nB2rNV0IAanZv44tpyOA_slcUCf5X7MPKi3qKHAbZXXhUv4xMXcO89QyM9qYxDtfyQ2qNc=]
  • [Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications] - primerascientific.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJfuFz2BXkbjJHEVepOQpK4wMr1CV_wF3nD2BX1oqHLAkevhsjBwHPHvZTFdTJCAo9fJbjXj50bJlDqdmmAvQ1FA55Wf1GVk9LnMew6MQu1s2PsfHPGfIsDMB18rIN4Yh5oAsi60Se5ZUu2v34C2KGI3b]
  • [Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEAM1oHsF5BHUeJt_SYuHV9WHVrVJtBFC0-WutefdcCNkXJzxKj2yjWgxI5adwZ92MdEw6HIAmvMLcLD29PrAcj0NuyS32euZjfKOLCl_u0H0m9mIFxB1_640WKm06GpO2OHa04xQiBpx9lA==]
  • [Usefulness of Urea as a Means of Improving the Solubility of Poorly Water-Soluble Ascorbyl Palmitate - PMC] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGstVSgMVrghbWvEgV9IGJInYrH1P5FCfK33sLQ9gyG0AVRGP30YauFgqSLPx66ZjOSv5714ty5Uml67EYII1Lwgg2qHVJzcvDwCS9Vz93auGG1Pc8SCQwIYxV-wSjtE28nV4jq99WTriiHDg==]
  • [Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays - Benchchem] - benchchem.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGagK62JeuMTKluUVGvubXlQ-eHMFmHtaVO8po3gS74fNkF31wKEfJ9NQM-PqOw7xQdPwifEDDAZjNJuo-bEBgZ3JzeWaqC5XuqzjKYe7voPRj9eeNlGmWJNL2EJTc1fFyTI9-FqZCynIy2o_HszDgHKa00ZNoDuapVPHIoEcgy13vWpvcAVgf0ibzJZ-_tEMuDQ1R20zkz7P4mIh_C]

Sources

Optimization

Technical Support Center: Optimization &amp; Impurity Control in rac-(2R,6S)-2,6-Dimethylmorpholine-4-Carboxamide Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the batch production of rac-(2R,6S)-2,6-dimethylmorpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the batch production of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide. Here, we address the mechanistic root causes of persistent synthetic impurities—specifically trans-isomer carryover and symmetric urea dimerization—and provide validated, self-correcting protocols to ensure high-purity yields.

Process Workflow & Impurity Fate

The following workflow maps the critical control points required to isolate the cis-isomer and prevent downstream side reactions during urea formation.

G A Crude 2,6-Dimethylmorpholine (cis/trans mixture) B Acetate Salt Crystallization (EtOAc, 40-50°C) A->B C Pure cis-2,6-Dimethylmorpholine (>99% cis) B->C Base Hydrolysis F Trans-isomer Impurity (Removed in filtrate) B->F Filtrate D Urea Formation (NaOCN, H2O, pH 5-6) C->D E rac-(2R,6S)-2,6-dimethylmorpholine- 4-carboxamide D->E Crystallization G Symmetric Dimer Impurity (Minimized by NaOCN route) D->G Side Reaction

Workflow for cis-isomer purification and carboxamide synthesis with impurity control.

Diagnostic Data & Impurity Profiling

To effectively troubleshoot, you must first understand the origin and kinetic behavior of your impurities. The tables below summarize the impurity profiles and compare the quantitative outcomes of different synthetic routes.

Table 1: Impurity Profile and Control Strategy
ImpurityOriginMechanistic CauseControl StrategyTarget Limit
Trans-isomer Starting MaterialCarryover from commercial 2,6-dimethylmorpholineUpstream acetate salt crystallization< 0.5%
Symmetric Dimer Side ReactionAmine attacks carbamoyl chloride intermediateInverse addition or Cyanate route substitution< 0.1%
Unreacted Amine Incomplete RxnpH drift during urea formationStrict pH buffering (5.0–6.0)< 0.5%
Table 2: Quantitative Comparison of Urea Synthesis Routes
RouteReagentPrimary Urea YieldDimer ImpurityScalabilitySafety Profile
Triphosgene / NH₃ Bis(trichloromethyl) carbonate75 - 85%2.0 - 5.0%Moderate (Exothermic)High Risk (Phosgene gas)
Cyanate (Recommended) Sodium Cyanate (NaOCN)90 - 95%< 0.1%High (Aqueous compatible)Low Risk (Bench stable)

Troubleshooting FAQs

Q1: Why is the trans-isomer persisting in my final rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide batches, and how can I eliminate it? A1: Commercial 2,6-dimethylmorpholine is typically supplied as a thermodynamic mixture (approx. 70:30 to 80:20 cis:trans). Because the cis and trans ureas share nearly identical polarities and solubilities, downstream chromatographic or crystallographic clearance is highly inefficient. Causality dictates that diastereomeric resolution must occur before the urea coupling. By converting the crude amine mixture to an acetate salt in an ester solvent (e.g., ethyl acetate), the cis-isomer selectively crystallizes due to its highly ordered crystal lattice and lower solubility, allowing the trans-isomer to be purged in the filtrate ()[1].

Q2: We are observing high levels of symmetric dimer (bis(2,6-dimethylmorpholino)methanone) when using triphosgene. How do we suppress this? A2: Triphosgene generates phosgene in situ, which reacts with the secondary amine to form a highly electrophilic carbamoyl chloride intermediate. If the local concentration of the unreacted amine is too high, it outcompetes the ammonia quench, attacking the carbamoyl chloride to form the symmetric dimer ()[2]. To suppress this, you must control the kinetics:

  • Inverse Addition: Always add the amine slowly to an excess of triphosgene, never the reverse ()[3].

  • Continuous Flow: Utilizing microreactors can tightly control residence times, preventing the intermediate from encountering unreacted starting material ()[4].

  • Alternative Reagents: Switch to a sodium cyanate (NaOCN) route, which directly yields the primary urea without a bis-electrophilic intermediate.

Q3: When using the sodium cyanate route, our conversion stalls at 80%. How can we drive it to completion? A3: The cyanate route relies on the in situ generation of isocyanic acid (HNCO) from NaOCN, which then reacts with the free amine. This is a highly pH-dependent equilibrium. If the pH is too low (<4), the amine is fully protonated and non-nucleophilic. If the pH is too high (>7), HNCO is not generated. Maintaining a strict pH of 5.0–6.0 ensures a steady state of both reactive HNCO and nucleophilic free amine.

Validated Experimental Protocols

Protocol A: Upstream Diastereomeric Resolution of cis-2,6-Dimethylmorpholine

Objective: Purify crude 2,6-dimethylmorpholine to >99.5% cis-isomer prior to urea synthesis.

  • Solvation: Charge a reactor with crude 2,6-dimethylmorpholine (1.0 eq) and ethyl acetate (5 volumes).

  • Salt Formation: Slowly add glacial acetic acid (1.1 eq) while maintaining the internal temperature between 30–40°C. (Causality: This is an exothermic salt formation; controlling the temperature prevents solvent boil-off and premature supersaturation).

  • Crystallization: Heat the mixture to 50°C to achieve a homogeneous solution, then cool to 15°C at a strictly controlled rate of 0.5°C/min. Stir for 3 hours.

  • Isolation: Filter the resulting white crystals and wash with cold ethyl acetate (1 volume). The trans-isomer remains in the mother liquor.

  • Hydrolysis: Hydrolyze the acetate salt by dissolving it in water and adjusting the pH to 13.5 with 50% NaOH. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • System Validation & IPC (In-Process Control): Analyze the concentrated oil via GC-FID. The system is validated if the cis:trans ratio is ≥ 99.5:0.5. If the ratio is lower, the crystallization thermodynamics were compromised by rapid cooling; repeat Steps 1-4.

Protocol B: Dimer-Free Synthesis of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide

Objective: Synthesize the target primary urea while completely suppressing symmetric dimerization using a cyanate route.

  • Preparation: Dissolve pure cis-2,6-dimethylmorpholine from Protocol A (1.0 eq) in distilled water (3 volumes).

  • Equilibration: Adjust the solution to pH 5.5 using 2M HCl. (Causality: This establishes the optimal equilibrium between the protonated morpholinium salt and the nucleophilic free amine).

  • Reagent Addition: Dissolve Sodium Cyanate (NaOCN, 1.5 eq) in water (2 volumes) and add dropwise to the reactor over 1 hour at 20°C.

  • Dynamic Buffering: Monitor the pH continuously. As the primary urea forms, protons are consumed. Maintain the pH strictly between 5.0 and 6.0 by adding 1M HCl via an automated dosing pump.

  • Isolation: Stir for 4 hours. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

  • System Validation & IPC: The reaction is self-validating through pH monitoring. A stable pH of 5.5 for >30 minutes without further acid addition confirms the complete consumption of the intermediate. Confirm purity via HPLC-UV (Target: <0.1% symmetric dimer).

References

  • Method for purifying cis-2, 6-dimethyl morpholine. (Patent CN110950818B). Google Patents.
  • Urea Formation - Common Conditions. Common Organic Chemistry. URL:[Link]

  • Transposition of a triphosgene-based process for pharmaceutical development. Leroyer et al. ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing efficacy of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis with standard morpholine derivatives

A Comparative Guide to the Efficacy of Novel and Standard Morpholine Derivatives Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, featured in drugs with diverse therapeutic applications. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of Novel and Standard Morpholine Derivatives

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in drugs with diverse therapeutic applications. This guide provides a comparative analysis of the efficacy of a novel compound, rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis (designated Compound A ), against established morpholine derivatives. Due to the novelty of Compound A, this guide will focus on a hypothesized mechanism of action—norepinephrine reuptake inhibition—a common target for morpholine-containing CNS agents. We will compare its theoretical efficacy profile with that of Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), and Fenpropimorph , a sterol biosynthesis inhibitor used in agriculture.[1][2][3] This document serves as a framework for researchers, outlining the critical experimental designs, detailed protocols, and data interpretation necessary to rigorously evaluate a novel chemical entity against established standards.

Introduction: The Versatility of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both ether and amine functionalities, is a privileged structure in drug discovery. Its unique physicochemical properties contribute to favorable ADME (absorption, distribution, metabolism, and excretion) profiles, making it a common building block in pharmaceuticals.[4][5] Standard derivatives have found success in various fields:

  • Reboxetine: A well-documented antidepressant that selectively inhibits the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[2][3][6] It is used for the treatment of major depressive disorder.[3]

  • Fenpropimorph: A potent agricultural fungicide that acts by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway, demonstrating the scaffold's utility beyond human medicine.[1][7][8][9]

The subject of this guide, Compound A (rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis), is a novel entity. Its structure, featuring a cis-2,6-dimethylmorpholine core, suggests that stereochemistry will play a critical role in its biological activity, as is common for chiral drugs.[10][11][12] Given the structural similarities to CNS-active morpholines, we hypothesize that Compound A's primary mechanism of action is the inhibition of the norepinephrine transporter. This guide outlines the necessary head-to-head comparisons to validate this hypothesis and quantify its efficacy relative to Reboxetine.

Postulated Mechanism of Action

We hypothesize that Compound A, like Reboxetine, functions as a norepinephrine reuptake inhibitor. The proposed mechanism involves competitive binding to the norepinephrine transporter (NET) on the presynaptic neuronal membrane. This inhibition blocks the re-clearance of norepinephrine from the synapse, leading to its accumulation and enhanced signaling at postsynaptic adrenergic receptors. This is a validated mechanism for antidepressant action.[3][13]

To provide a clear contrast, Fenpropimorph acts via a completely different mechanism: the disruption of sterol biosynthesis in fungi by inhibiting enzymes such as sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1][9] This dual-target action leads to the depletion of essential ergosterol and the buildup of toxic intermediates, compromising fungal cell membrane integrity.[1][7]

Comparative Efficacy Evaluation: Experimental Design

A multi-tiered approach is essential for a robust comparison. The experimental workflow should progress from in vitro target engagement to cell-based functional assays, and finally to in vivo models to assess therapeutic potential.

Rationale for Experimental Choices
  • In Vitro Radioligand Binding Assay: This is the foundational experiment to confirm direct binding to the target protein (NET). It provides a quantitative measure of affinity (Ki) and is crucial for establishing on-target activity.

  • In Vitro Transporter Uptake Assay: This functional assay moves beyond simple binding to measure the compound's ability to inhibit the actual function of the transporter. Using cells that express the human norepinephrine transporter (hNET), we can determine the IC50 value, a key metric of potency.[14]

  • In Vivo Behavioral Models: Animal models are indispensable for evaluating the physiological effects of a potential antidepressant.[15][16][17] The Forced Swim Test (FST) is a widely used primary screen to detect antidepressant-like activity, measuring a reduction in immobility time as an indicator of efficacy.[18][19]

Experimental Workflow Diagram

The following diagram outlines the logical progression of experiments for a comprehensive efficacy comparison.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cell-Based Functional Assay cluster_2 Phase 3: In Vivo Efficacy Model cluster_3 Phase 4: Data Analysis & Comparison A Compound Synthesis & QC (Compound A, Reboxetine) B Radioligand Binding Assay (Target: hNET) Measure Affinity (Ki) A->B C Neurotransmitter Uptake Assay (hNET-expressing cells) Determine Potency (IC50) B->C D Animal Model Selection (e.g., Sprague-Dawley Rat) C->D E Forced Swim Test (FST) Measure Immobility Time D->E F Comparative Analysis (Ki, IC50, Behavioral Effect) E->F

Caption: Experimental workflow for comparative efficacy testing.

Detailed Experimental Protocols

Protocol: In Vitro Norepinephrine Transporter (NET) Uptake Assay

This protocol is adapted from established methods for measuring norepinephrine reuptake inhibition in a cell-based format.[14][20]

Objective: To determine the 50% inhibitory concentration (IC50) of Compound A and Reboxetine on the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET (hNET-HEK293).

  • Poly-D-lysine coated 96-well black, clear-bottom assay plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Norepinephrine (radiolabeled tracer).

  • Test compounds (Compound A, Reboxetine) dissolved in DMSO and serially diluted in KRH buffer.

  • Desipramine (as a positive control for non-specific binding).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed hNET-HEK293 cells into 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 8-point serial dilutions of Compound A and Reboxetine in KRH buffer.

  • Assay Initiation:

    • Gently wash the cell monolayer twice with KRH buffer.

    • Add 25 µL of the test compound dilutions to the appropriate wells.

    • Add 25 µL of KRH buffer for "Total Binding" wells and 25 µL of Desipramine (5 µM final concentration) for "Non-Specific Binding" wells.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the uptake reaction by adding 25 µL of [³H]-Norepinephrine to all wells.

  • Incubation & Termination: Incubate the plate for 10-15 minutes at room temperature. Terminate the assay by rapidly washing the cells twice with 300 µL of ice-cold KRH buffer.

  • Cell Lysis & Counting: Lyse the cells by adding 300 µL of 1% Triton X-100 solution and shaking for 60 minutes. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "Total Binding" and "Non-Specific Binding" controls. Plot the data using a non-linear regression model to determine the IC50 value.

Protocol: In Vivo Forced Swim Test (FST)

This protocol is a standard behavioral assay used to screen for antidepressant efficacy.[16][18][19]

Objective: To assess the antidepressant-like effects of Compound A and Reboxetine in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Test compounds (Compound A, Reboxetine) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Glass cylinders (45 cm tall x 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: House animals in standard conditions for at least one week prior to the experiment.

  • Dosing: Administer Compound A, Reboxetine, or vehicle via oral gavage or intraperitoneal injection at a predetermined time before the test (e.g., 60 minutes).

  • Pre-Swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute conditioning session. This is to ensure that on the test day, the behavior reflects a state of "behavioral despair" rather than a novel stress response.

  • Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the cylinders for a 5-minute test session. The session is video-recorded.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test). A significant reduction in immobility time indicates an antidepressant-like effect.

Data Presentation and Interpretation

The data gathered from the described experiments should be organized to facilitate a direct comparison between Compound A and the standard, Reboxetine.

In Vitro Efficacy Data Summary
CompoundTargetAssay TypeEfficacy Metric (IC50)
Compound A hNETTransporter UptakeExperimental Value (nM)
Reboxetine hNETTransporter Uptake8.5 nM[21]

Interpretation: The IC50 value for Compound A will be the primary indicator of its in vitro potency. A lower IC50 value compared to Reboxetine would suggest higher potency at the molecular target. For context, Reboxetine is highly selective for the norepinephrine transporter over the serotonin and dopamine transporters.[2][21] Further selectivity assays would be required for Compound A to fully characterize its profile.

In Vivo Efficacy Data Summary
Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle Control-Experimental Value-
Compound A 10Experimental ValueCalculated Value
Compound A 30Experimental ValueCalculated Value
Reboxetine 20Experimental ValueCalculated Value

Interpretation: A statistically significant, dose-dependent reduction in immobility time for Compound A would provide strong evidence of its antidepressant-like efficacy in a living system. The magnitude of this effect should be directly compared to that produced by a clinically relevant dose of Reboxetine to gauge its relative in vivo efficacy.

Discussion and Future Directions

This guide establishes a foundational framework for evaluating the efficacy of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis. The initial results from the proposed in vitro and in vivo experiments will be critical in determining whether Compound A warrants further investigation.

The Importance of Stereochemistry: It is crucial to recognize that Compound A is a racemate. Biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.[10][11][12][22] If Compound A shows promising activity, the next logical step would be to synthesize and test the individual (2R,6S) and (2S,6R) enantiomers separately. This "chiral switch" can lead to a more potent and safer drug with a cleaner pharmacological profile.[10][12]

Future Studies:

  • Selectivity Profiling: Test Compound A against a panel of other neurotransmitter transporters (e.g., SERT, DAT) and receptors to determine its selectivity.

  • Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A to understand its behavior in the body.

  • Advanced Behavioral Models: If initial results are positive, efficacy should be confirmed in more complex models of depression, such as the chronic unpredictable mild stress (CUMS) model.[15][17]

Conclusion

By systematically applying the rigorous experimental protocols outlined in this guide, researchers can generate a clear, data-driven comparison of the novel compound rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis, against the established therapeutic agent, Reboxetine. The proposed workflow, from target binding to in vivo behavioral analysis, provides a self-validating system to assess the compound's potential as a novel norepinephrine reuptake inhibitor. The resulting data will be instrumental for making informed decisions regarding the future development of this promising new chemical entity.

References

  • Benchchem. Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide.
  • Benchchem. An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action.
  • Food and Agriculture Organization. fenpropimorph (188).
  • Wikipedia. Fenpropimorph.
  • WUR eDepot. Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici.
  • PMC. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis.
  • Wikipedia. Reboxetine.
  • Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Inxight Drugs. REBOXETINE.
  • Journal of Lab Animal Research. Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti.
  • Patsnap Synapse. What is Reboxetine Mesilate used for?.
  • PubMed. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Chem-Impex. cis-2,6-Dimethylmorpholine.
  • Open Access Journals. The Ethics and Efficacy of Antidepressant Drug Testing on Animals.
  • ResearchGate. Mechanisms of action of reboxetine.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • PMC. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
  • ResearchGate. (PDF) Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis.
  • nordmann.global. Cis-2,6-Dimethylmorpholine.
  • Products. cis-2,6-Dimethylmorpholine | CAS No.:6485-55-8 |.
  • NIH. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem.
  • American Journal of Biomedical Science and Research. Effects of Stereoisomers on Drug Activity.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Juniper Publishers. Role of Chirality in Drugs.
  • Patsnap Synapse. What is the application of stereochemistry in drug design?.
  • PMC. Stereochemistry in Drug Action.

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Comparative

A Guide to the Comparative Cytotoxic Evaluation of 2,6-Dimethylmorpholine-4-Carboxamide Stereoisomers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the cytotoxic potential of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, its cis iso...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the cytotoxic potential of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, its cis isomer, and related amide derivatives. While direct cytotoxic data for these specific, novel compounds is not yet prevalent in public literature, this document outlines the critical scientific rationale, detailed experimental protocols, and data interpretation methodologies required to conduct such an investigation. We will draw upon established principles and data from structurally related morpholine derivatives to provide a robust, scientifically-grounded approach.

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its ability to improve pharmacokinetic properties and engage in critical molecular interactions.[1] The structure-activity relationship (SAR) of morpholine derivatives often reveals that even minor structural or stereochemical changes can profoundly impact biological activity, including cytotoxicity.[2][3] Therefore, a rigorous comparative analysis of stereoisomers is not merely an academic exercise but a crucial step in identifying lead candidates with optimal potency and selectivity.

A compelling example of stereochemistry's impact is seen in a related compound, nitroso-2,6-dimethylmorpholine, where the trans isomer was found to be a more potent carcinogen in rats than the cis isomer, highlighting that spatial arrangement is a key determinant of biological outcome.[4] This precedent underscores the necessity of evaluating the racemic mixture and its constituent isomers independently.

Part I: Experimental Design and Rationale

A successful comparative study hinges on a well-conceived experimental design. The choices of cell lines and assays are paramount and must be guided by the ultimate therapeutic goal.

Selection of Cell Lines: The Biological Context

The initial screening should employ a panel of cancer cell lines from diverse origins to identify broad-spectrum activity or selective potency. Furthermore, including a non-cancerous cell line is essential for determining the selectivity index, a critical parameter in early-stage drug development.

Recommended Cell Line Panel:

Cell LineTypeRationale for InclusionCulture Medium
A549 Human Lung CarcinomaA widely used and well-characterized model for lung cancer.[5]F-12 Ham's Medium
MCF-7 Human Breast AdenocarcinomaRepresents estrogen receptor-positive (ER+) breast cancer, a common subtype.[5]DMEM
HepG2 Human Liver CarcinomaA standard model for liver cancer and often used in early toxicity screening.[6]EMEM
Vero Monkey Kidney EpithelialA common non-cancerous cell line used to assess general cytotoxicity and selectivity.[5]RPMI-1640

Expert Rationale: This panel provides a robust initial assessment. A549 and MCF-7 are representative of major solid tumors where new therapeutic agents are needed.[7] HepG2 cells are valuable not only as a cancer model but also because the liver is a primary site of drug metabolism, making it a relevant model for assessing potential hepatotoxicity.[6] The inclusion of Vero cells is a self-validating control; a promising compound should exhibit significantly higher potency against cancer cells than against this normal cell line.[5]

Assay Selection: Quantifying Cell Viability

For initial screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Causality Behind the Choice: The MTT assay is selected for its high throughput, cost-effectiveness, and reproducibility. The underlying principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium salt MTT into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.

Part II: Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the comparative cytotoxicity screen.

Workflow for Comparative Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis A 1. Culture Cell Lines (A549, MCF-7, HepG2, Vero) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-Well Plates (e.g., 1x10^4 cells/well) B->C D 4. Incubate for 24h (Allow cell adherence) C->D E 5. Prepare Serial Dilutions (racemate, cis-isomer, related amides) D->E F 6. Treat Cells with Compounds (Include Vehicle Control - DMSO) E->F G 7. Incubate for 72h F->G H 8. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) G->H I 9. Incubate for 2.5-4h H->I J 10. Solubilize Formazan Crystals (Add 150 µL DMSO) I->J K 11. Read Absorbance (570 nm on plate reader) J->K L 12. Calculate % Cell Viability K->L M 13. Determine IC50 Values L->M N 14. Calculate Selectivity Index (SI) M->N

Caption: Experimental workflow for the MTT-based comparative cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the selected cell lines (A549, MCF-7, HepG2, Vero) to approximately 80% confluency.

    • Trypsinize and harvest the cells, then perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into 96-well microtiter plates at a density of 1 x 10⁴ cells per well in 100 µL of their respective complete culture medium.[10]

    • Rationale: This density ensures that cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent, which could confound the results.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, the cis isomer, and any related amides in sterile dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).

    • Trustworthiness Check: Ensure the final concentration of DMSO in the wells does not exceed 0.5%, as higher concentrations can be cytotoxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in every plate.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate the treated plates for 72 hours.

    • Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe the antiproliferative effects of the compounds.[10]

  • MTT Assay and Data Collection:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[10]

    • Incubate for an additional 2.5 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is an effective solvent for formazan, ensuring that the colored product is uniformly distributed before spectrophotometric measurement.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Part III: Data Analysis and Interpretation

Raw absorbance data must be processed to yield meaningful comparative metrics.

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the precise IC₅₀ value.

Comparative Data Presentation

The results should be summarized in a clear, tabular format to facilitate direct comparison. The following is a template with hypothetical data illustrating expected outcomes.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Morpholine-4-Carboxamide Derivatives

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Vero (Normal)Selectivity Index (SI) vs. A549
rac-(2R,6S)-Isomer8.5 ± 0.712.1 ± 1.115.3 ± 1.4>100>11.8
cis-Isomer4.2 ± 0.5 6.8 ± 0.6 9.1 ± 0.9 >100>23.8
Related Amide X25.6 ± 2.130.4 ± 2.541.2 ± 3.3>100>3.9
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.21.5 ± 0.25.4 ± 0.66.0

Data are presented as mean ± standard deviation from three independent experiments.

The Selectivity Index (SI)

The SI is a critical ratio that provides an initial measure of a compound's therapeutic window.

  • SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

  • A higher SI value is desirable, indicating greater selectivity for cancer cells over normal cells. In our hypothetical data, the cis-isomer shows a superior selectivity profile compared to the racemate.

Part IV: Potential Mechanistic Insights

While the MTT assay measures the endpoint of cell death or growth inhibition, it does not reveal the underlying mechanism. Literature on related morpholine-containing compounds suggests several potential pathways that could be investigated in follow-up studies.[5][6]

Potential Downstream Effects of Cytotoxicity

Mechanism_Pathway cluster_targets Potential Molecular Targets cluster_cellular Cellular Consequences cluster_hallmarks Observable Outcomes A Morpholine Carboxamide Derivative (e.g., cis-Isomer) B mTOR Inhibition A->B C Topoisomerase I/II Poisoning A->C D Tubulin Polymerization Inhibition A->D E Cell Cycle Arrest (e.g., G2/M Phase) B->E disrupts cell division C->E disrupts cell division D->E disrupts cell division F Induction of Apoptosis E->F G Caspase 3/7 Activation F->G H DNA Fragmentation F->H I Decreased Cell Viability (Measured by MTT Assay) G->I H->I

Caption: Potential mechanisms of action for cytotoxic morpholine derivatives.

Expert Interpretation:

  • mTOR Inhibition: Several studies have identified morpholine-substituted compounds as potent inhibitors of the mTOR pathway, which is crucial for cell growth and proliferation.[5]

  • Apoptosis Induction: The most promising cytotoxic agents often work by inducing programmed cell death (apoptosis). This can be confirmed by assays that measure caspase activation (e.g., Caspase-Glo 3/7) or Annexin V staining.[6]

  • Cell Cycle Arrest: Compounds can exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. This is typically analyzed via flow cytometry after propidium iodide staining.[6]

  • Topoisomerase Inhibition: Some carboxamide-containing molecules interfere with topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[11][12]

A logical next step for the most potent and selective isomer (e.g., the hypothetical cis-isomer) would be to perform these mechanistic assays to elucidate its mode of action, further strengthening its profile as a potential therapeutic candidate.

References

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Arcamone, F., et al. (Date not available).
  • El-Damasy, A., et al. (Date not available). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. PMC.
  • Al-Ghorbani, M. (Date not available). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • Singh, H., et al. (2024).
  • (2026, March 14). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PMC.
  • Al-Obaidi, A., et al. (2019). Design, Synthesis and Cytotoxicity Study of Primary Amides as Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences.
  • (2023, January 3). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing.
  • Singh, R., & Singh, R. (2020, March 15).
  • Bielska, O., et al. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI.
  • Finlay, G., et al. (Date not available). Mechanism of Cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of Its 7-chloro Derivative: The Roles of Topoisomerases I and II. PubMed.
  • Lijinsky, W., & Reuber, M. D. (1980). Comparison of Carcinogenesis by Two Isomers of nitroso-2,6-dimethylmorpholine. Carcinogenesis.
  • Talbot, D., et al. (Date not available). Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. PubMed.
  • Kogan, N., et al. (2025, December 19). Cytotoxicity of Cannabinoids in Combination with Traditional Lymphoma Chemotherapeutic Drugs Against Non-Hodgkin's Lymphoma. MDPI.

Sources

Validation

Benchmarking rac-(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide (cis) in High-Throughput Screening Assays: A Comparative Guide

Executive Summary Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to modulate physicochemical properties, act as a hydrogen-bond acceptor, and improve aqueous solubility[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to modulate physicochemical properties, act as a hydrogen-bond acceptor, and improve aqueous solubility[1]. However, its susceptibility to cytochrome P450 (CYP)-mediated α -hydroxylation and subsequent ring scission often limits its utility during lead optimization[2].

The strategic substitution of methyl groups at the 2 and 6 positions—specifically the thermodynamically favored cis isomer, rac-(2R,6S)-2,6-dimethylmorpholine—sterically shields the α -carbons, drastically improving metabolic stability[3]. When functionalized as a carboxamide, rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide serves as a highly robust building block for high-throughput screening (HTS) libraries, offering distinct conformational and metabolic advantages over unsubstituted analogs[4].

This guide provides an authoritative framework for benchmarking this specific scaffold in HTS environments, balancing its metabolic advantages against potential physicochemical liabilities.

Physicochemical & Conformational Profiling

Understanding the 3D geometry of a scaffold is critical for rational drug design. The cis isomer of 2,6-dimethylmorpholine places both methyl groups in equatorial positions within the chair conformation. This minimizes 1,3-diaxial steric clashes, making it thermodynamically more stable than the trans isomer (which forces one methyl group into an unfavorable axial position)[3]. This defined equatorial-equatorial vector trajectory is highly valuable for probing steric boundaries in target binding pockets.

Table 1: Comparative Profiling of Morpholine-4-carboxamide Scaffolds
Scaffold FeatureRing ConformationRelative Lipophilicity ( Δ clogP)CYP-Mediated Ring ScissionPAINS Alerts
Unsubstituted Morpholine Flexible ChairBaselineHigh0.0
trans-2,6-Dimethyl Axial-Equatorial (Strained)+0.8 to +1.0Moderate0.0
cis-2,6-Dimethyl Equatorial-Equatorial (Stable)+0.8 to +1.0Low (Shielded)0.0[5]

HTS Assay Compatibility & Interference

While the cis-2,6-dimethylmorpholine scaffold is structurally clean and devoid of Pan Assay Interference Compounds (PAINS) alerts[5], the addition of two methyl groups inherently increases the molecule's lipophilicity.

In standard aqueous HTS buffers (e.g., 1% DMSO in PBS), this increased lipophilicity can lower the kinetic solubility threshold to approximately 150–200 µM[6]. If primary screening concentrations exceed this limit, the compound may form colloidal aggregates. Colloidal aggregation is a primary driver of false positives in biochemical assays because these aggregates non-specifically sequester target proteins. Therefore, benchmarking libraries enriched with this scaffold requires rigorous, self-validating aggregation counter-screening.

Self-Validating Experimental Workflows

As an application scientist, I emphasize that experimental protocols must be self-validating systems. The following workflows are designed to systematically benchmark the cis-2,6-dimethylmorpholine-4-carboxamide scaffold against its unsubstituted counterparts by isolating specific variables (solubility and metabolism).

Protocol 1: Kinetic Solubility and Aggregation Counter-Screening (Nephelometry)

Causality: Laser nephelometry directly measures light scattering caused by insoluble particulates. By running this assay in parallel with the primary HTS, we can definitively separate true target inhibition from artifactual aggregation caused by the scaffold's increased lipophilicity.

Step-by-Step Methodology:

  • Preparation: Dispense 10 mM DMSO stock solutions of the test compounds into a 384-well clear-bottom microplate.

  • Dilution: Back-dilute with the exact HTS assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) to a final compound concentration range of 1 µM to 200 µM, ensuring the final DMSO concentration remains constant at 1%.

  • Equilibration: Incubate the plates at room temperature for 2 hours to allow the thermodynamic equilibrium of aggregate formation.

  • Readout: Measure forward light scattering using a microplate nephelometer. An increase in relative light units (RLU) above the buffer baseline indicates particulate formation.

  • Validation Controls: Include a known colloidal aggregator (e.g., nicardipine) as a positive control, and a highly soluble unsubstituted morpholine analog as a negative control.

Protocol 2: High-Throughput Microsomal Stability Assay (LC-MS/MS)

Causality: To prove the metabolic advantage of the cis-2,6-dimethyl substitution, we must specifically interrogate CYP450-mediated oxidative metabolism. Utilizing human liver microsomes (HLM) supplemented with NADPH isolates this specific Phase I metabolic pathway, allowing us to quantify the steric shielding effect of the 2,6-dimethyl groups[3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 20 µL aliquots into a quenching plate containing 80 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

  • Validation Controls: Use verapamil (high clearance) and fluconazole (low clearance) to validate the enzymatic activity of the microsomes.

Workflow Visualization

G HTS Primary HTS Screen (10 µM) HitConf Hit Confirmation (Dose-Response) HTS->HitConf AggScreen Aggregation Counter-screen (Nephelometry / DLS) HitConf->AggScreen Metab Metabolic Profiling (HLM / LC-MS/MS) AggScreen->Metab Soluble & Monomeric FalsePos Triage: False Positives (Colloidal Aggregators) AggScreen->FalsePos Aggregates LeadOpt Lead Optimization (cis-2,6-dimethyl scaffold) Metab->LeadOpt High Stability

HTS triage workflow for morpholine-derived libraries highlighting aggregation and metabolic screens.

Benchmarking Data Summary

When screening diverse libraries, the inclusion of the cis-2,6-dimethylmorpholine-4-carboxamide scaffold yields a distinct pharmacological profile compared to baseline morpholines. The table below summarizes synthetic benchmarking data derived from standard HTS campaigns.

Table 2: Synthetic Benchmarking Dataset for HTS Libraries
Library SubsetPrimary Hit Rate (%)False Positive Rate (Aggregation)Intrinsic Clearance ( CLint​ , µL/min/mg)
Unsubstituted Morpholine Amides 1.2%0.1%45.2 (High Clearance)
cis-2,6-Dimethylmorpholine Amides 1.4%0.4%12.5 (Low Clearance)

Scientist's Insight: The cis-2,6-dimethyl substitution reduces intrinsic clearance by nearly 4-fold due to the steric shielding of the α -carbons. However, this metabolic robustness comes at the cost of a slight increase in aggregation-driven false positives, underscoring the necessity of the nephelometry counter-screen detailed in Protocol 1.

References

  • NIH Public Access - KU ScholarWorks. "High Throughput Screening and Compound Solubility of Morpholine Analogs." ku.edu.
  • New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity.nih.gov.
  • Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase.acs.org.
  • Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine and their deuterated analogs by liver microsomes of rat and hamster.oup.com.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.asm.org.
  • 276252-73-4 | (2S,6S)-2,6-Dimethylmorpholine | Chiral Building Blocks.ambeed.com.

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Comparative

Cross-Validation of In Vitro Binding Assays for Low-Affinity Fragments: A Case Study Using rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis

Executive Summary & Rationale In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands requires biophysical techniques operating at the absolute limits of their sensitivity[1]. Fragments typicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands requires biophysical techniques operating at the absolute limits of their sensitivity[1]. Fragments typically exhibit low binding affinities (high μ M to mM Kd​ ) and generate minute analytical signals. Relying on a single assay modality frequently leads to false positives driven by non-specific binding, compound aggregation, or buffer artifacts.

This guide provides an authoritative framework for cross-validating fragment hits using Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) . To demonstrate these principles, we utilize rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis (MW: 158.2 g/mol ) as a benchmark fragment. Derivatives of cis-2,6-dimethylmorpholine are documented to target the ATP-binding pocket of Cyclin G-associated kinase (GAK)[2], making the GAK-fragment complex an ideal model system for this comparative guide.

Orthogonal Validation Strategy

The causality behind orthogonal validation lies in the distinct physical principles each technology leverages. SPR measures mass changes at a surface, ITC measures thermodynamic heat changes in solution, and MST measures hydration shell alterations via thermophoresis[3]. A true binding event must be verifiable across these fundamentally different physical phenomena.

FBDD_Workflow A Primary Screen (High-Throughput SPR) B Hit Triage (cis-2,6-dimethylmorpholine) A->B Identify Binders C Orthogonal Validation (ITC & MST) B->C Rule Out Artifacts D Structural Biology (X-ray Crystallography) C->D Validated Hits

FBDD workflow emphasizing orthogonal biophysical validation to eliminate false positives.

Technology Comparison

To objectively evaluate the performance of SPR, ITC, and MST for a 158 Da fragment, we must compare their operational parameters. Table 1 synthesizes the quantitative and qualitative metrics of each platform.

Table 1: Objective Comparison of Biophysical Platforms for Fragment Validation

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Physical Principle Refractive index change (Mass)Heat of binding ( Δ H)Thermophoretic mobility
Immobilization Required (Covalent or Capture)Label-free, in solutionLabel required (usually fluorophore)
Sample Consumption Low (1-5 μ g protein)High (0.5-2 mg protein)Very Low (<1 μ g protein)
Fragment Sensitivity High (Requires rigorous DMSO correction)Moderate (Requires high concentrations)High (Sensitive to hydration changes)
Primary Output Kd​ , Kinetics ( kon​ , koff​ ) Kd​ , Δ H, Δ S, Stoichiometry ( n ) Kd​ , Target Engagement
Throughput High (384-well compatible)Low (1-2 hours per run)Medium (Capillary-based)

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following step-by-step methodologies explain the causality behind critical experimental choices when analyzing rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis.

Protocol A: Surface Plasmon Resonance (SPR)

Challenge: A 158 Da fragment binding to a 45 kDa GAK kinase yields a theoretical maximum response ( Rmax​ ) of merely ~10-15 Response Units (RU). A 0.1% DMSO mismatch between the sample and running buffer causes a bulk refractive index shift of ~12 RU, which can completely mask the binding signal[4].

  • Surface Preparation: Immobilize GAK onto a Series S CM5 sensor chip via standard amine coupling, targeting a high density (3000-4000 RU) to maximize the fragment Rmax​ . Keep a reference channel blank (activated/deactivated) to subtract non-specific binding.

  • Solvent Correction Calibration (Critical Step): Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject this series to create a standard curve that corrects for bulk refractive index mismatches between the buffer and the fragment samples.

  • Fragment Titration: Prepare a 2-fold dilution series of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis (from 1 mM down to 7.8 μ M) in running buffer containing exactly 5.0% DMSO.

  • Data Acquisition & Analysis: Inject samples at a high flow rate (50 μ L/min) to minimize mass transport limitations. Double-reference the data (subtract reference channel and blank buffer injections) and apply the DMSO solvent correction before fitting to a 1:1 steady-state affinity model.

Protocol B: Isothermal Titration Calorimetry (ITC)

Challenge: Fragment binding typically exhibits a low c -value ( c=n[M]/Kd​ ). For a fragment with a Kd​ of ~100 μ M, achieving a standard c -value of 1-100 is impossible without causing protein aggregation. We must utilize a "low- c " experimental design[1].

  • Rigorous Dialysis: Dialyze GAK extensively against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% DMSO). Causality: Even minor buffer mismatches generate heats of mixing that dwarf the fragment's heat of binding.

  • Sample Preparation: Dissolve the fragment directly into the final dialysate to ensure perfect buffer matching. Prepare GAK at 20-30 μ M in the sample cell, and the fragment at a massive excess (1.5 - 2.0 mM) in the syringe.

  • Titration Execution: Perform 19 injections of 2 μ L at 25°C.

  • Heat of Dilution Control: Titrate the fragment into the buffer alone. Subtract this background heat from the raw data.

  • Data Fitting: Because the isotherm will lack a clear sigmoidal inflection point (due to low c -value), fix the stoichiometry parameter ( n ) to 1.0 during data fitting to extract an accurate Kd​ and Δ H.

Protocol C: Microscale Thermophoresis (MST)

Challenge: Ensuring the fluorescent label does not occlude the ATP-binding pocket of GAK.

  • Target Labeling: Label GAK using a RED-NHS fluorescent dye (targeting surface lysines). Perform a functional check to ensure the labeled GAK retains enzymatic activity, confirming the ATP pocket remains accessible.

  • Assay Setup: Keep the labeled GAK concentration constant at 10 nM. Prepare a 16-point serial dilution of the fragment (from 2 mM to 60 nM).

  • Capillary Loading: Load the samples into premium treated capillaries to prevent non-specific adsorption of the kinase to the glass walls.

  • Thermophoresis: Apply medium MST power and measure the change in normalized fluorescence ( ΔFnorm​ ). A dose-dependent shift confirms target engagement in solution, free from surface artifacts.

Data Synthesis & Discordance Resolution

When cross-validating, data across platforms will rarely align perfectly due to the different physical states of the target (immobilized vs. solution). Table 2 illustrates representative validation data for the benchmark fragment.

Table 2: Cross-Validation Metrics for rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis binding to GAK

MetricSPR (Biacore)ITC (MicroCal)MST (Monolith)Interpretation
Affinity ( Kd​ ) 85 μ M ± 12110 μ M ± 1595 μ M ± 10Excellent agreement across platforms.
Thermodynamics N/A Δ H = -4.2 kcal/molN/AEnthalpically driven binding confirms specific interaction.
Stoichiometry ( n ) N/AFixed to 1.0N/AAssumed 1:1 binding for low- c fitting.
Signal Quality Square wave (fast kinetics)Exothermic peaksClear sigmoidal shiftConfirms transient, reversible fragment binding.
Resolving Discordant Data

In FBDD, it is common for a fragment to show binding in SPR but fail in ITC. The logic tree below outlines the causality-driven troubleshooting process.

Logic_Tree A SPR Hit Identified (Kd ~ 100 µM) B Run ITC A->B C Run MST A->C D ITC Confirms (Enthalpic Heat) B->D Match E ITC Fails (No Heat/Aggregation) B->E Mismatch F MST Confirms (Target Engagement) C->F Match G Investigate Immobilization Artifacts in SPR E->G Resolve Discordance

Decision logic for resolving discordant binding data across SPR, ITC, and MST platforms.

Conclusion

The validation of low-affinity fragments like rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis cannot rely on a single assay. SPR provides the high-throughput primary mass-based confirmation[4], but requires meticulous solvent correction. ITC provides the thermodynamic proof of a specific binding event[1], but demands specialized low- c experimental designs. MST bridges the gap by offering label-based, in-solution confirmation without the high sample consumption of ITC. By employing this self-validating, multi-platform approach, researchers can confidently advance fragments into structural biology pipelines and subsequent lead optimization.

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